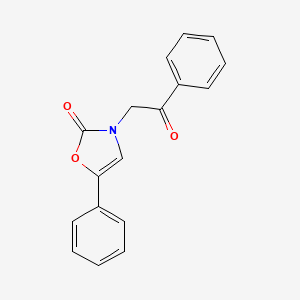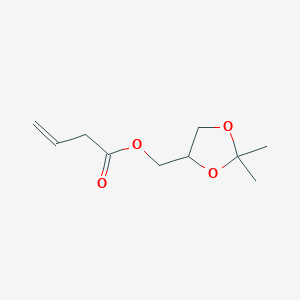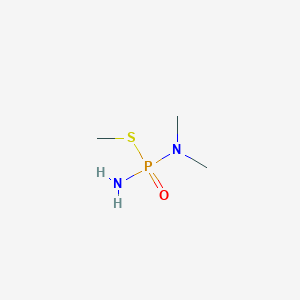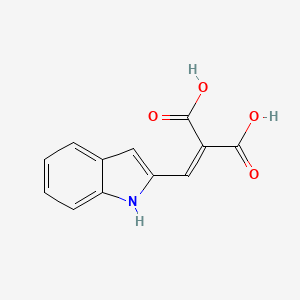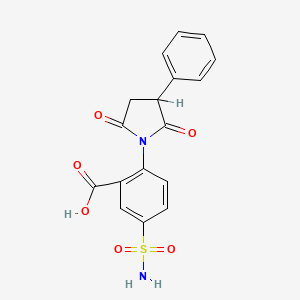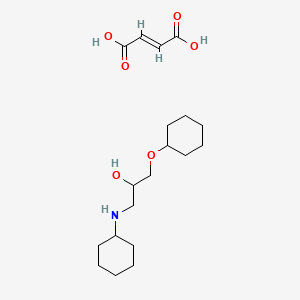
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of cyclohexylamino and cyclohexyloxy groups attached to a propanol backbone, with maleate as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate typically involves the reaction of cyclohexylamine with cyclohexanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or distillation. The maleate salt is formed by reacting the synthesized compound with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone, while reduction may produce cyclohexanol.
Aplicaciones Científicas De Investigación
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclohexylamino)-3-phenoxy-2-propanol: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
1-(Cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol: Contains a methoxyphenoxy group, offering different chemical properties.
Uniqueness
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Propiedades
Número CAS |
63473-99-4 |
|---|---|
Fórmula molecular |
C19H33NO6 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(cyclohexylamino)-3-cyclohexyloxypropan-2-ol |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;5-3(6)1-2-4(7)8/h13-17H,1-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
GMSWNJATHACTJK-WLHGVMLRSA-N |
SMILES isomérico |
C1CCC(CC1)NCC(COC2CCCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCC(CC1)NCC(COC2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
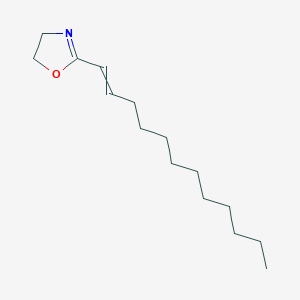
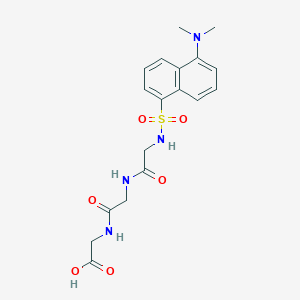

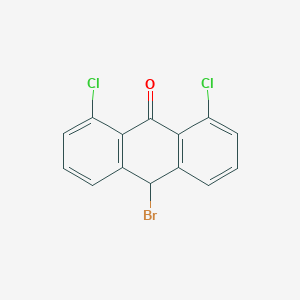
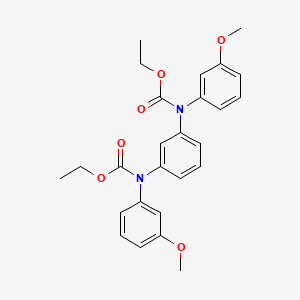
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


